tris(3-chloropropyl) phosphate

説明

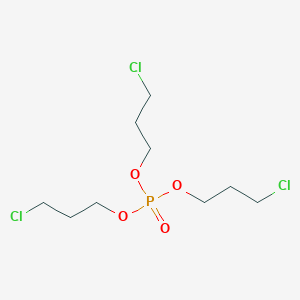

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tris(3-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOURXYYHORRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCCl)OCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862522 | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-98-7, 26248-87-3 | |

| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(3-chloropropyl) Phosphate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a chlorinated organophosphate ester widely utilized as a flame retardant in a variety of consumer and industrial products.[1] It is primarily used in polyurethane foams, resins, textiles, and coatings to meet fire safety standards.[2][3] Commercial TCPP is typically a complex mixture of isomers, with the most abundant being tris(1-chloro-2-propyl) phosphate.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for tris(3-chloropropyl) phosphate and its common isomers.

Chemical Structure and Isomerism

The general chemical formula for tris(chloropropyl) phosphate is C9H18Cl3O4P, with a molecular weight of approximately 327.57 g/mol .[6][7] The structure consists of a central phosphate group esterified with three chloropropyl chains. Due to the position of the chlorine atom on the propyl group, several isomers of TCPP exist. The most common isomers found in commercial mixtures are:

-

Tris(1-chloro-2-propyl) phosphate (TCIPP or TCPP-1): The most abundant isomer in commercial products.[4][5]

-

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2) [4]

-

Bis(2-chloropropyl) 2-chloroisopropyl phosphate (TCPP-3) [4]

-

Tris(2-chloropropyl) phosphate (TCPP-4) [4]

-

This compound

The isomeric composition of commercial TCPP can vary, but a typical mixture is dominated by the tris(2-chloro-1-methylethyl) isomer (50-85%).[6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of tris(chloropropyl) phosphate, primarily referring to the common isomeric mixture.

Table 1: General Properties of Tris(chloropropyl) phosphate

| Property | Value | References |

| Molecular Formula | C9H18Cl3O4P | [6][7] |

| Molecular Weight | 327.57 g/mol | [6][7] |

| Appearance | Colorless to light yellow transparent viscous liquid | [2][8] |

| Odor | Mild, aromatic | [9] |

Table 2: Physical and Chemical Constants of Tris(chloropropyl) phosphate (Isomeric Mixture)

| Property | Value | References |

| Density | 1.281 - 1.294 g/cm³ @ 20-25°C | [10][11] |

| Boiling Point | >270 °C (decomposes) | [6][8] |

| Melting Point | -40 °C to -39.9 °C | [10] |

| Flash Point | Approx. 210°C (closed cup) | [12] |

| Vapor Pressure | <0.01 mmHg @ 25°C | [12] |

| Water Solubility | <0.1 g/100 mL @ 19.5℃ to 1,080 mg/L @ 20°C | [6][10] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and other organic solvents. | [2][9] |

| log Kow (Octanol-Water Partition Coefficient) | 2.59 - 3.33 | [2] |

Experimental Protocols

Synthesis of Tris(chloropropyl) phosphate

The industrial synthesis of TCPP involves the reaction of propylene (B89431) oxide with phosphoryl chloride (POCl3), often in the presence of a catalyst.[6][13]

Methodology:

-

Reaction: Phosphorus oxychloride is reacted with propylene oxide. The reaction can be carried out in a batch or continuous process.[13][14]

-

Catalyst: Lewis acids such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) are commonly used as catalysts to increase the reaction rate.[13][15]

-

Temperature Control: The reaction temperature is typically maintained between 50 to 80 °C.[13]

-

Workup and Purification: The crude product is purified to remove the catalyst and byproducts. This can be achieved through several methods:

-

Washing: The crude product is washed with an alkaline solution (e.g., sodium hydroxide) to neutralize acidic impurities and remove the catalyst, followed by washing with water.[15][16]

-

Steam Distillation: Malodorous impurities can be removed by steam distillation.[17]

-

Vacuum Distillation: Volatile impurities are removed by vacuum distillation.[13]

-

Caption: General synthesis and purification workflow for tris(chloropropyl) phosphate.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the identification and quantification of TCPP and its isomers.

1. Gas Chromatography (GC)

-

Principle: GC is used to separate the different isomers of TCPP in a mixture.

-

Methodology:

-

Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used.[4][5]

-

Column: A non-polar capillary column, such as a DB-5, is typically used for separation.[5]

-

Injection: A sample extract is introduced into the GC via splitless injection.[4]

-

Temperature Program: A temperature gradient is applied to the column to achieve separation of the isomers.[4]

-

Detection:

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy is used to confirm the chemical structure of the TCPP isomers.

-

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Spectra: Both proton (¹H) and carbon-13 (¹³C) NMR spectra are acquired.[18][19] Two-dimensional NMR techniques like COSY and HETCOR can also be used to confirm the complex isomeric structures.[19]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

-

3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.

-

Methodology:

Caption: Workflow for the analytical characterization of tris(chloropropyl) phosphate.

Biological Interactions and Metabolism

Tris(chloropropyl) phosphate is not a pharmaceutical agent, and its biological interactions are primarily studied in the context of toxicology and environmental health. Studies have shown that TCPP can be metabolized in biological systems.

Metabolic Pathway:

-

Phase I Metabolism: In human liver microsomes and hepatocytes, TCPP undergoes Phase I metabolism.[20] This involves:

Caption: Known metabolic pathway of tris(chloropropyl) phosphate.

Toxicology Summary:

-

Acute Toxicity: TCPP exhibits low acute toxicity following oral, dermal, or inhalation exposure.[2]

-

Genotoxicity: Some studies suggest potential genotoxic effects at high concentrations.[21]

-

Carcinogenicity: The European Commission has regarded TCPP as a potential carcinogen.[22] Long-term animal studies have shown increased tumor formation in the liver and brain of rodents.[1]

-

Environmental Fate: TCPP is persistent in the environment and has been detected in water, soil, and indoor dust.[22][23]

Conclusion

This compound and its isomers are important industrial chemicals with well-characterized physicochemical properties. Their synthesis is a well-established industrial process, and a suite of analytical techniques is available for their comprehensive characterization. While not intended for pharmaceutical use, understanding their metabolic fate and toxicological profile is crucial for assessing their environmental and human health impacts. This guide provides a foundational understanding for researchers and scientists working with or studying this class of compounds.

References

- 1. Abstract - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. massbank.eu [massbank.eu]

- 4. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 7. CN102887917A - Preparation method of TCPP (trichloropropylphosphate) flame retardant - Google Patents [patents.google.com]

- 8. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tris(2-chloropropyl) phosphate(6145-73-9) IR Spectrum [chemicalbook.com]

- 13. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]

- 14. Tris(2-chloropropyl) phosphate(6145-73-9) 1H NMR spectrum [chemicalbook.com]

- 15. Preparation of Phosphoric acid tris(2-chloro-1-methylethyl) ester_Chemicalbook [chemicalbook.com]

- 16. CN101775031A - Method for preparing TCPP (Tris(Chloroisopropyl)Phosphate) flame retardant - Google Patents [patents.google.com]

- 17. GB1160951A - Process for the Purification of Tris-Chloropropyl Phosphate - Google Patents [patents.google.com]

- 18. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Chemical Characterization and Dose Formulation Studies - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Composition Analysis of Tris(chloropropyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric composition of commercial tris(chloropropyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. While often referred to by the single name tris(3-chloropropyl) phosphate, technical-grade TCPP is, in fact, a complex mixture of several isomers. Understanding the precise isomeric distribution is critical for accurate toxicological assessment, environmental fate analysis, and quality control in various applications, including the pharmaceutical and drug development industries where excipient purity is paramount.

Isomeric Composition of Technical TCPP

Commercial TCPP is synthesized through the reaction of propylene (B89431) oxide with phosphoryl chloride, a process that inherently produces a mixture of isomers.[1][2] The dominant isomer is tris(1-chloro-2-propyl) phosphate (TCIPP), also designated as TCPP1.[3][4][5][6] The technical mixture typically contains four primary isomers, with their relative abundance varying between production lots.[6][7]

Quantitative Data on Isomeric Distribution

The following table summarizes the typical isomeric composition of technical TCPP as reported in scientific literature. These values represent averages from multiple analyses and can fluctuate between different commercial products.

| Isomer Name | Abbreviation | Typical Abundance (%) |

| tris(1-chloro-2-propyl) phosphate | TCIPP / TCPP1 | 65 - 71 |

| bis(1-chloro-2-propyl) 2-chloro-1-propyl phosphate | TCPP2 | 25 - 27 |

| bis(2-chloro-1-propyl) 1-chloro-2-propyl phosphate | TCPP3 | 3 - 4 |

| tris(2-chloro-1-propyl) phosphate | TCPP4 | ~0.1 - 0.2 |

Note: The nomenclature and numbering of isomers (TCPP1-4) are based on their elution order on a non-polar gas chromatography column.[3][8]

Analytical Methodologies for Isomeric Separation and Quantification

The analysis of TCPP's isomeric composition is predominantly carried out using chromatographic techniques, primarily gas chromatography (GC) coupled with various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of TCPP isomers. Full-scan GC-MS can be used to identify the different isomers based on their mass spectra.[3] For quantitative analysis, selective ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis

-

Instrumentation : Agilent GC-MS system (or equivalent).[8]

-

Column : Non-polar capillary column, such as a DB-5 or Rtx®-PCB (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3][9]

-

Carrier Gas : Helium.

-

Injection : Splitless injection.

-

Oven Temperature Program :

-

Initial temperature: 37°C (hold for 1.85 min)

-

Ramp 1: 30°C/min to 250°C (hold for 8.5 min)

-

Ramp 2: 20°C/min to 320°C[9]

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI).

-

Monitored Ions (for SIM) : Quantifier ion: m/z 99.0; Qualifier ions: m/z 125.0, 157.0.[8]

-

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust method used to determine the relative abundances of the TCPP isomers.[3] It is particularly useful for assessing the purity of technical mixtures and commercial standards.

Experimental Protocol: GC-FID Analysis

-

Instrumentation : Agilent GC with Flame Ionization Detector (or equivalent).[5]

-

Column : A polar capillary column can be used to achieve a different separation profile.[4]

-

Carrier Gas : Helium.

-

Injection : Splitless injection.

-

Oven Temperature Program : A suitable temperature program should be developed to ensure the separation of all four major isomers.

-

Detector : Flame Ionization Detector.

The percentage of each isomer is calculated based on the area of each peak relative to the total area of all isomer peaks.[8]

Visualization of Isomeric Relationships and Analytical Workflow

Logical Relationship of TCPP Isomers

The following diagram illustrates the structural relationship between the main isomers found in technical TCPP, all sharing the same molecular weight.

Caption: Structural relationship of the four major TCPP isomers.

Experimental Workflow for TCPP Isomeric Analysis

The diagram below outlines the typical experimental workflow for the analysis of TCPP isomers in a sample.

Caption: General workflow for TCPP isomeric composition analysis.

References

- 1. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Characterization and Dose Formulation Studies - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

synthesis and purification of tris(3-chloropropyl) phosphate isomers

An In-depth Technical Guide on the Synthesis and Purification of Tris(3-chloropropyl) Phosphate (B84403) Isomers

Introduction

Tris(chloropropyl) phosphate (TCPP) is a chlorinated organophosphate flame retardant widely utilized in various consumer and industrial products, including polyurethane foams, textiles, construction materials, and electronics.[1] It is not a single compound but rather an isomeric mixture produced from the reaction of phosphorus oxychloride and propylene (B89431) oxide.[1] Commercial TCPP formulations contain varying ratios of four primary isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most abundant.[1] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of TCPP isomers, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Isomers of Tris(chloropropyl) Phosphate

The industrial synthesis of TCPP results in a mixture of four main isomers. The composition of this mixture can vary depending on the manufacturing process.[1] The isomers are distinguished by the position of the chlorine atom on the propyl chain. Full-scan gas chromatography-mass spectrometry (GC-MS) is commonly used to identify these isomers, which are often numbered based on their elution order on a non-polar GC column.[2]

Table 1: Primary Isomers in Technical Tris(chloropropyl) Phosphate (TCPP)

| Isomer Name | Abbreviation | CAS Registry Number | Typical Abundance in Technical Mixture (%) |

| Tris(1-chloro-2-propyl) phosphate | TCIPP / TCPP1 | 13674-84-5 | 50 - 85 |

| Bis(1-chloro-2-propyl) (2-chloropropyl) phosphate | TCPP2 | 76025-08-6 | 15 - 40 |

| (1-chloro-2-propyl) bis(2-chloropropyl) phosphate | TCPP3 | 76649-15-5 | < 15 |

| Tris(2-chloropropyl) phosphate | TCPP4 | 6145-73-9 | < 1 |

Data sourced from multiple technical reports and studies.[1][2][3][4][5]

Synthesis of Tris(chloropropyl) Phosphate Isomers

The industrial production of TCPP involves the reaction of phosphorus oxychloride (POCl₃) with propylene oxide.[6][7] This reaction is typically catalyzed to enhance the reaction rate.[8]

Reaction Chemistry

The fundamental reaction is the addition of propylene oxide to phosphorus oxychloride. This process results in the formation of chlorinated isopropyl phosphate esters.[7] Due to the nature of the reactants, a mixture of isomers is inherently produced.[1]

Catalysis

Various catalysts are employed in the synthesis of TCPP:

-

Homogeneous Catalysts : Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are commonly used.[7][9] However, these catalysts typically require deactivation and removal through an aqueous workup, which can be a disadvantage.[8]

-

Heterogeneous Catalysts : To simplify the process and avoid complex workup procedures, heterogeneous metal oxide catalysts are utilized.[8] These can include oxides of titanium (TiO₂), zirconium (ZrO₂), and aluminum (Al₂O₃).[8] These catalysts can be used in both batchwise and continuous operations.[8]

Reaction Conditions

The synthesis is generally carried out under controlled temperature and pressure to manage the exothermic reaction and influence the isomer distribution.

Table 2: Typical Synthesis Parameters for TCPP

| Parameter | Value |

| Reactants | Phosphorus oxychloride, Propylene oxide |

| Catalyst | Lewis acids (e.g., AlCl₃) or Heterogeneous metal oxides (e.g., Al₂O₃) |

| Temperature | 0 to 100 °C (typically 40-80 °C) |

| Pressure | Atmospheric to 1 MPa |

| Reactant Ratio (POCl₃:Propylene Oxide) | 1:1.13 - 1:1.25 (by weight) |

Data sourced from patent literature.[8][10]

Experimental Protocols

Synthesis Protocol (Batchwise with Heterogeneous Catalyst)

This protocol is an example based on methodologies described in patent literature.[8]

-

Catalyst Preparation : Weigh 6 g of Al₂O₃ and 76.8 g (0.5 mol) of POCl₃ into a reaction flask.

-

Initial TCPP Addition : Add 100 g (0.3 mol) of previously synthesized TCPP to the mixture.

-

Reactant Feed : Meter in 102 g (1.75 mol) of propylene oxide over a period of 4 hours while maintaining the reaction temperature at 45°C.

-

Reaction Completion : After the addition of propylene oxide is complete, continue stirring the mixture at 45°C for an additional 2 hours to ensure the reaction goes to completion.

-

Volatile Removal : Remove any volatile constituents from the crude product by heating to 130°C under reduced pressure (e.g., 40 mbar).

Purification Protocol

Following the synthesis, the crude TCPP product undergoes several purification steps to remove the catalyst, unreacted starting materials, and byproducts.

-

Catalyst Removal (for Homogeneous Catalysis) : If a homogeneous catalyst was used, it is typically deactivated and removed by washing the crude product. This can involve washing with water or alkaline solutions.[8]

-

Acidic and Alkaline Washing : A common purification procedure involves a multi-stage wash.[9]

-

Wash the crude product with a 5-molar HCl solution.

-

Separate the organic phase and wash it sequentially with water, a 0.2 M aqueous sodium hydroxide (B78521) solution, and again with water. These washes are often performed at an elevated temperature (e.g., 90°C) to improve efficiency.[9]

-

-

Oxidative Treatment for Aldehyde Removal : To eliminate odor-causing aldehyde impurities, the crude product can be treated with an oxidizing agent solution before the standard washing steps.[11]

-

Drying : The washed organic phase is dried to remove residual water. This is typically achieved by heating under reduced pressure (e.g., 80°C at 15 mbar) on a rotary evaporator.[9]

-

Filtration : The final step is often a filtration to remove any remaining solid impurities, resulting in the purified TCPP product.[10]

Table 3: Purification Steps for Crude TCPP

| Step | Reagent/Condition | Purpose |

| 1. Oxidative Treatment (Optional) | Oxidizing agent solution | Removal of aldehyde byproducts |

| 2. Alkali Wash | 1% Sodium Hydroxide Solution at 70°C | Neutralization and removal of acidic impurities & catalyst residues |

| 3. Water Wash | Deionized water at 70°C | Removal of salts and residual alkali |

| 4. Dehydration | Heating under vacuum | Removal of water |

| 5. Filtration | N/A | Removal of particulate matter |

Data sourced from patent literature.[9][10]

Characterization and Analysis

A suite of analytical techniques is employed to confirm the identity, purity, and isomeric composition of the synthesized TCPP.

-

Gas Chromatography (GC) : This is the primary technique for separating and quantifying the different isomers. It is often coupled with:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the chemical structures of the isomers.[12][13]

-

Infrared (IR) Spectroscopy : Provides confirmation of the functional groups present in the TCPP molecule.[12][13]

-

Other Techniques : Elemental analysis is used to confirm the elemental composition, and Karl Fischer titration is employed to determine the water content.[12][13]

Visualizations

Caption: General workflow for the synthesis and purification of tris(chloropropyl) phosphate (TCPP).

Caption: Isomeric composition of a typical technical grade tris(chloropropyl) phosphate (TCPP).

References

- 1. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]

- 9. Preparation of Phosphoric acid tris(2-chloro-1-methylethyl) ester_Chemicalbook [chemicalbook.com]

- 10. CN105085568A - Preparation method of tri(2-chloroisopropyl)phosphate (TCPP) - Google Patents [patents.google.com]

- 11. CN101775031A - Method for preparing TCPP (Tris(Chloroisopropyl)Phosphate) flame retardant - Google Patents [patents.google.com]

- 12. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Chemical Characterization and Dose Formulation Studies - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

CAS number 13674-84-5 physical and chemical data

An In-depth Technical Guide on the Physical and Chemical Properties of Tris(2-chloro-1-methylethyl) phosphate (B84403) (CAS 13674-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-chloro-1-methylethyl) phosphate, commonly referred to as TCPP, is a chlorinated organophosphate ester with the CAS registry number 13674-84-5.[1][2][3][4][5][6] It is widely utilized as an additive flame retardant in a variety of commercial and industrial products.[3][5][7][8] This technical guide provides a comprehensive overview of the physical and chemical properties of TCPP, intended to serve as a crucial resource for professionals in research, safety assessment, and materials science. The commercial product is typically a complex mixture of isomers.[6] The primary isomer is tris(2-chloro-1-methylethyl) phosphate, which constitutes 50-85% of the mixture.

Chemical Identity

Physical Properties

The physical characteristics of Tris(2-chloro-1-methylethyl) phosphate are summarized in the table below. These properties are essential for understanding its behavior in various environmental and industrial settings.

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow, viscous liquid | [2][3][4][5][8][10] |

| Odor | Mild odor | [9][2][3][4] |

| Melting Point | -42 °C to -39.9 °C | [9][1][3][4][11] |

| Boiling Point | 220 °C to 270 °C | [9][1][3][4][11] |

| Decomposition Temperature | Decomposes above 200 °C, with some sources indicating decomposition at 244 °C.[3][12] | [3][12] |

| Density | Approximately 1.28 - 1.29 g/cm³ at 20-25 °C | [9][1][2][3][4][10][11][13][14] |

| Vapor Pressure | 5.25E-05 mmHg at 25°C to < 3 hPa at 25 °C | [1] |

| Refractive Index | 1.460 to 1.466 at 20 °C | [9][1][2][3][4][8][10][11][13] |

| Viscosity | 61 to 70 mPa·s at 25 °C | [5][8][10][15] |

| Flash Point | Ranges from -218 °C to >218°C (closed cup) have been reported, indicating variability in measurement conditions or isomer composition. A more consistent value reported is around 185°C to 204°C.[9][1][2][3][4][5][11][13][16] | [9][1][2][3][4][5][11][13][16] |

| Autoignition Temperature | >400 °C to >500°C | |

| Partition Coefficient (log Pow) | Approximately 2.32 - 3.04 |

Chemical Properties

The chemical behavior of Tris(2-chloro-1-methylethyl) phosphate determines its application and environmental fate.

| Property | Description | Source |

| Solubility | Sparingly soluble in water, with reported values of <0.1 g/100 mL at 19.5 °C and 1.6 g/L at 20 °C.[1][2][3][4] It is soluble in many organic solvents such as DMSO and methanol (B129727) (slightly), benzene, alcohol, ester, and carbon tetrachloride.[9][1][2][3][4][8] | [9][1][2][3][4][8] |

| Stability | The compound is stable under normal storage conditions but is sensitive to moisture.[9][1][2][3][4] It has good thermal stability but decomposes at elevated temperatures.[3] | [1][2][3][4] |

| Reactivity | It may hydrolyze under acidic or alkaline conditions.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[16] | [2][16] |

| Hazardous Decomposition Products | When heated to decomposition, it can release toxic and corrosive fumes including carbon oxides (CO, CO₂), hydrogen chloride gas, and phosphorus oxides.[3][16] | [3][16] |

Experimental Protocols

Detailed experimental protocols for the determination of the physio-chemical properties listed above are not extensively available in the public domain. However, a general synthesis method is described.

Synthesis of Tris(2-chloro-1-methylethyl) phosphate

A common industrial synthesis involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[6] The following is a generalized representation of this process:

-

Reaction: Phosphorus oxychloride is reacted with an excess of propylene oxide. This reaction is typically catalyzed.

-

Purification: The resulting crude product is then purified, which may involve washing steps to remove unreacted starting materials and byproducts.

-

Final Product: The final product is a mixture of isomers, with tris(2-chloro-1-methylethyl) phosphate being the major component.[6]

Visualizations

Chemical Structure and Isomers

The commercial product of TCPP is a mixture of several isomers. The primary isomers are depicted below to illustrate the structural variations.

Caption: Structure of the primary isomer of TCPP.

Synthesis Pathway

The synthesis of TCPP can be visualized as a reaction between phosphorus oxychloride and propylene oxide.

Caption: Generalized synthesis pathway for TCPP.

Reactivity and Decomposition Logic

This diagram illustrates the conditions leading to the breakdown of TCPP and the resulting products.

Caption: Logical flow of TCPP decomposition.

References

- 1. Cas 13674-84-5,Phosphoric acid tris(2-chloro-1-methylethyl) ester | lookchem [lookchem.com]

- 2. 13674-84-5 | CAS DataBase [m.chemicalbook.com]

- 3. jinbonchem.com [jinbonchem.com]

- 4. Tris(1-Chloro-2-Propyl) Phosphate price,buy Tris(1-Chloro-2-Propyl) Phosphate - chemicalbook [chemicalbook.com]

- 5. getchem.com [getchem.com]

- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. TCPP – Green-Mountain Chem [green-mountainchem.com]

- 9. Tris(1-Chloro-2-Propyl) Phosphate | 13674-84-5 [chemicalbook.com]

- 10. TRIS(2-CHLOROPROPYL) PHOSPHATE (TCPP)|13674-84-5--Jiangsu Victory Chemical Co., Ltd. [victory-chem.com]

- 11. company.fujispo.com [company.fujispo.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. 13674-84-5・Tris(2-chloro-1-methylethyl) Phosphate・200-13811・202-13815[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. GOYENCHEM-TCPP tris(1-chloro-2-propyl) phosphate CAS No.13674-84-5 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 15. Tris(2-chloroisopropyl) phosphate | C9H18Cl3O4P | CID 26176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. trc-corp.com [trc-corp.com]

Solubility of Tris(3-chloropropyl) Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a chlorinated organophosphate ester widely utilized as a flame retardant in a variety of consumer and industrial products, including polyurethane foams, resins, and plastics. Its efficacy as a flame retardant is, in part, attributed to its solubility and compatibility with various polymer matrices. Understanding the solubility of TCPP in organic solvents is crucial for its application in material science, for developing analytical methods for its detection and quantification, and for assessing its environmental fate and toxicological profile.

This technical guide provides a comprehensive overview of the solubility of tris(3-chloropropyl) phosphate in organic solvents. It includes a summary of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the toxicological signaling pathways associated with TCPP exposure. While TCPP is widely reported to be soluble in a range of common organic solvents, precise quantitative solubility data as a function of temperature is not extensively available in publicly accessible literature. The information presented herein is based on qualitative descriptions from technical data sheets and scientific publications.

Data Presentation: Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. It is important to note that this data is not quantitative and serves as a general guide. Factors such as temperature and the presence of impurities can influence solubility.

| Organic Solvent | Qualitative Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1][2] |

| Ketones (e.g., Acetone) | Soluble[2][3] |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble[1] |

| Halogenated Solvents (e.g., Chloroform, Carbon Tetrachloride) | Soluble[1][2][3] |

| Esters | Soluble[1] |

| Aliphatic Hydrocarbons | Insoluble[1] |

Experimental Protocols

A common and reliable method for determining the solubility of a compound like this compound in an organic solvent is the gravimetric method. This method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Evaporating dish or pre-weighed glass vial

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solute is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is advisable to periodically check for the continued presence of undissolved solute.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or glass vial to remove any remaining undissolved microparticles.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish or vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent should be considered when setting the oven temperature.

-

Once the solvent has completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final constant weight.

-

Express the solubility in grams per 100 mL of solvent (g/100mL) or any other desired unit using the following formula:

Solubility (g/100mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

-

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Toxicological Signaling Pathway of this compound

In vitro studies have indicated that this compound can activate the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) signaling pathways.[4][5] These nuclear receptors are key regulators of xenobiotic metabolism, and their activation can lead to the induction of drug-metabolizing enzymes and transporters.

References

- 1. TCPP – Green-Mountain Chem [green-mountainchem.com]

- 2. TRIS(2-CHLOROPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Bioactivity Screening of Tris(chloropropyl) Phosphate Using Tox21 In Vitro Assay Data - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Tris(3-chloropropyl) Phosphate (TCPP): A Technical Review for Researchers

An In-depth Guide to the Synthesis, Toxicology, Metabolism, and Analysis of a Prevalent Organophosphate Flame Retardant

This document provides a comprehensive technical overview of tris(3-chloropropyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. It is intended for researchers, scientists, and professionals in toxicology and drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and processes.

Introduction and Applications

Tris(chloropropyl) phosphate (TCPP) is a halogenated organophosphate ester extensively used as an additive flame retardant.[1] It is a clear, colorless, and viscous liquid that is stable at ambient temperatures.[2][3] Due to the phase-out of other flame retardants like polybrominated diphenyl ethers (PBDEs), the use of TCPP has increased, making it a ubiquitous environmental contaminant.[4][5]

Commercial TCPP is primarily used in:

-

Polyurethane Foams: Both flexible and rigid foams for furniture, automotive seating, and insulation.[1][3][4]

-

Construction Materials: Paints, coatings, and adhesives.[4][6]

-

Textiles and Electronics: As a flame retardant in various consumer products.[4][6]

TCPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix, which can lead to its release into the environment over the product's lifetime.[7] Consequently, it has been detected in indoor air, household dust, surface water, and sediment.[6][8] Human exposure can occur through inhalation, ingestion, and dermal contact.[6]

Chemical Properties and Isomeric Composition

Commercial TCPP is not a single compound but a complex mixture of four primary isomers.[6][9] The most abundant isomer is tris(1-chloro-2-propyl) phosphate (TCIPP), which often lends its CAS number (13674-84-5) to the entire mixture.[9] The synthesis involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[3][9][10]

Table 1: Physical and Chemical Properties of TCPP

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈Cl₃O₄P | [6] |

| Molar Mass | 327.57 g/mol | [6] |

| Density | 1.29 - 1.3 g/cm³ at 25°C | [6][9] |

| Boiling Point | 283°C - 365°C | [9] |

| Vapor Pressure | < 2 mmHg at 25°C | [6] |

| Water Solubility | 1.6 g/L at 20°C | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.59 (experimental) |[6][9] |

Table 2: Isomeric Composition of Commercial TCPP

| Isomer | Abbreviation | Abundance (%) | Reference |

|---|---|---|---|

| tris(1-chloro-2-propyl) phosphate | TCIPP (or TCPP1) | 50 - 85% | [9][11] |

| bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate | TCPP2 | 15 - 40% | [9][11] |

| bis(2-chloropropyl) 2-chloroisopropyl phosphate | TCPP3 | < 15% | [9][11] |

| tris(2-chloropropyl) phosphate | TCPP4 | < 1% |[9][11] |

Toxicology and Health Effects

Toxicological studies have been conducted to assess the potential health risks associated with TCPP exposure. The National Toxicology Program (NTP) has performed extensive in-vivo studies in rodents.

Table 3: Summary of Acute and Repeated-Dose Toxicity Data for TCPP

| Study Type | Species | Route | Value | Key Findings | Reference |

|---|---|---|---|---|---|

| Acute Oral | Rat | Oral | LD₅₀: 1017 - 4200 mg/kg | Moderate to low acute toxicity. | [2] |

| Acute Dermal | Rabbit | Dermal | LD₅₀: > 2000 mg/kg | Low dermal toxicity. | [2] |

| Acute Inhalation | Rat | Inhalation | LC₅₀: > 4.6 mg/L (4 hr) | Low inhalation toxicity. | [2] |

| 90-Day Study | Rat | Dietary | NOAEL: ~80 mg/kg/day | Increased liver and thymus weights, bile duct hyperplasia at higher doses. | [2][4] |

| 90-Day Study | Mouse | Dietary | NOAEL: 219 mg/kg/day | Increased relative liver weight and decreased body weight. | [12] |

| 2-Year Study | Rat | Dietary | - | Decreased mean body weights at 20,000 ppm. |[4] |

3.1 Developmental and Reproductive Toxicity Developmental toxicity studies in Wistar rats fed diets containing up to 1% TCPP (estimated 625 mg/kg/day) from gestation day 0 to 20 showed no significant effects on maternal toxicity, littering, or fetal survival.[6][9] However, a European Union Risk Assessment Report noted potential risks for fertility and developmental toxicity related to dermal exposure in workers manufacturing TCPP.[9]

3.2 Genotoxicity In vitro studies using human lymphocytes showed that TCPP at concentrations of 30 and 40 μg/mL induced marginally significant micronuclei frequencies, suggesting potential genotoxic effects at high concentrations.[8][13]

Metabolism and Toxicokinetics

TCPP is readily absorbed and excreted in rats following oral administration.[6] Within 48 hours, approximately 67% of the administered dose is recovered in urine, 22% in feces, and 7.7% in expired air.[6][9]

4.1 Biotransformation Pathway In vitro studies using human liver microsomes have elucidated the Phase I metabolic pathway of TCPP. The metabolism is primarily oxidative, mediated by Cytochrome P450 (CYP) enzymes.[9][14] No Phase II metabolites (glucuronides or sulfates) have been detected.[9][14]

Key metabolites identified include:

-

BCIPHIPP: 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate.[9][15]

-

TCIPP-M1: carboxyethyl bis (1-chloro-2-propyl) phosphate.[15]

-

TCIPP-M2: bis(1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (an intermediate).[15]

-

TCIPP-M3: 1-chloro-3-hydroxypropan-2-yl bis (1-chloropropan-2-yl) phosphate.[15]

Of these, BCIPHIPP appears to be the major metabolite formed.[14] Recent studies have identified TCIPP-M1 and TCIPP-M3 in human urine for the first time, suggesting they could serve as additional biomarkers of exposure.[15]

Detailed Experimental Protocols

5.1 Protocol: NTP 3-Month Rodent Toxicity Study via Dosed Feed This protocol is based on the methodology used in the National Toxicology Program's subchronic toxicity studies of TCPP.[4][16]

-

Test Article: An isomeric mixture of TCPP obtained from a commercial supplier. Purity and composition are confirmed using gas chromatography with flame ionization detection (GC/FID).[16]

-

Animal Model: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[4]

-

Administration: TCPP is mixed into NTP-2000 feed at various concentrations (e.g., 0, 2,500, 5,000, 10,000, 20,000 ppm).[16] Dose formulations are prepared monthly and their homogeneity and stability are verified.[16]

-

Study Design:

-

Endpoints Monitored:

-

In-life: Survival, clinical observations, body weight, and feed consumption are recorded weekly.[4]

-

Hematology & Clinical Chemistry: At study termination, blood is collected for hematological analysis and measurement of serum markers (e.g., cholesterol).[4]

-

Pathology: A complete necropsy is performed. Organ weights (liver, kidney, thymus, etc.) are recorded. Tissues are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.[4][16]

-

5.2 Protocol: Analysis of TCPP in Plasma by GC-FPD This method is for the quantification of TCIPP, the main TCPP isomer, in rodent plasma.[17]

-

Sample Preparation:

-

Thaw 50 µL plasma samples on ice.

-

Add trichloroacetic acid for protein precipitation.

-

Vortex and centrifuge to pellet the precipitate.

-

Extract the supernatant with toluene (B28343) containing an internal standard.

-

Transfer the toluene (upper) layer to an autosampler vial.

-

-

Instrumentation: Gas chromatography with flame photometric detection (GC-FPD).[17]

-

Analysis:

5.3 Protocol: In Vitro Metabolism Study using Human Liver Microsomes This protocol outlines the general procedure for identifying TCPP metabolites.[9][14][15]

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, and TCPP standard.

-

Incubation:

-

Pre-incubate HLM in a phosphate buffer at 37°C.

-

Initiate the reaction by adding TCPP and the NADPH regenerating system.

-

Incubate for a set time period (e.g., up to 3 hours) at 37°C.[14]

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant using liquid chromatography coupled to high-resolution mass spectrometry (e.g., LC-QTOF-MS).[15]

-

Use a suspect-screening approach to identify potential metabolites based on predicted biotransformation products (e.g., hydroxylation, dealkylation, oxidation).

-

Confirm the identity of metabolites by comparing retention times and mass spectra with synthesized standards, if available.

-

References

- 1. Tris(chloropropyl) phosphate (TCPP) Online | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers [scimplify.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. thechemco.com [thechemco.com]

- 4. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia [en.wikipedia.org]

- 8. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria | MDPI [mdpi.com]

- 9. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]

- 11. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doh.wa.gov [doh.wa.gov]

- 13. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 15. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Tris(3-chloropropyl) phosphate (TCPP) in Environmental Samples

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant extensively used in a variety of consumer and industrial products, including polyurethane foams, plastics, textiles, and electronics.[1][2] Due to its additive nature, TCPP can leach into the environment, leading to widespread contamination of various environmental compartments, including water, soil, sediment, and biota.[3][4][5] Concerns over its potential persistence, bioaccumulation, and adverse health effects, such as neurotoxicity and carcinogenicity, have necessitated the development of sensitive and reliable analytical methods for its detection in environmental matrices.[1][3]

This document provides detailed application notes and protocols for the analysis of TCPP in environmental samples, intended for researchers, scientists, and professionals in related fields. The methodologies described herein focus on widely accepted and validated techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of TCPP in environmental samples typically involves a multi-step process encompassing sample collection, preparation (extraction and cleanup), and instrumental analysis. The choice of method largely depends on the sample matrix, the required sensitivity, and the available instrumentation.

Sample Preparation: The primary goal of sample preparation is to isolate TCPP from the complex sample matrix and concentrate it to a level suitable for instrumental detection. Common techniques include:

-

Solid-Phase Extraction (SPE): Widely used for aqueous samples, SPE utilizes a solid sorbent to adsorb the analyte of interest from the liquid phase, which is then eluted with a small volume of an organic solvent.[1]

-

Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[2]

-

Soxhlet and Ultrasonic Extraction: These methods are typically employed for solid samples like soil, sediment, and biota, using organic solvents to extract TCPP.[4]

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like TCPP. It offers excellent separation and sensitive detection.[1][2][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly suitable for polar, thermally labile, and non-volatile compounds. It often provides higher sensitivity and selectivity compared to GC-MS.[7][8]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of TCPP in different environmental matrices.

Table 1: Analytical Methods for TCPP in Water Samples

| Analytical Method | Sample Volume | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | 1.5 - 2.5 L | SPE (Bond Elut PPL) | 1 - 3 ng/L | - | 85 - 99 | [1] |

| GC-MS | - | LLE | ~0.006 mg/L | - | - | [2] |

| LC-MS/MS | - | SPE | - | 0.05 - 5 µg/L | 70 - 120 | [8] |

Table 2: Analytical Methods for TCPP in Solid Samples (Soil and Sediment)

| Analytical Method | Sample Weight | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | - | Soxhlet Extraction | - | - | - | [4] |

| LC-MS/MS | - | Pressurized Liquid Extraction | 0.02 - 1.25 ng/g dw | - | 47 - 112 | [9] |

Table 3: Analytical Methods for TCPP in Biota Samples

| Analytical Method | Sample Weight | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | - | Ultrasound Liquid Extraction | 0.19 - 19.3 ng/g lw | - | 47 - 98 | [9] |

Experimental Protocols

Protocol 1: Determination of TCPP in Water by Solid-Phase Extraction and GC-MS

This protocol is adapted from an Agilent Technologies application note for the analysis of organophosphates in lake water.[1]

1. Materials and Reagents

-

Glass fiber filters (0.45 µm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut PPL)

-

SPE vacuum manifold

-

Organic solvents (e.g., ethyl acetate, dichloromethane) of appropriate purity

-

Internal standard (e.g., squalane)

-

TCPP analytical standard

2. Sample Preparation (SPE)

-

Filter the water sample (1.5 L to 2.5 L) through a glass fiber filter to remove suspended particles.[1]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

After loading, wash the cartridge with organic-free water to remove interfering substances.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the retained analytes with a small volume of a suitable organic solvent (e.g., ethyl acetate).[1]

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add a known amount of internal standard (e.g., 4 µg of squalane) prior to GC-MS analysis.[1]

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 5975C MS or equivalent

-

Column: DB-5ms or equivalent

-

Injector: Splitless mode

-

Oven Temperature Program: Optimized for the separation of TCPP isomers.

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TCPP.

4. Quantification Quantification is performed using an internal standard calibration method. The concentration of TCPP in the sample is calculated based on the ratio of the peak area of the analyte to that of the internal standard.[1]

Protocol 2: Determination of TCPP in Soil and Sediment by Ultrasonic Extraction and LC-MS/MS

This protocol is a general representation based on common practices for solid sample analysis.

1. Materials and Reagents

-

Centrifuge tubes

-

Ultrasonic bath

-

Syringe filters (0.22 µm)

-

Organic solvents (e.g., acetone (B3395972), hexane, acetonitrile (B52724), methanol) of appropriate purity

-

Internal standard (e.g., isotope-labeled TCPP)

-

TCPP analytical standard

2. Sample Preparation (Ultrasonic Extraction)

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Weigh a homogenized subsample (e.g., 5 g) into a centrifuge tube.

-

Spike the sample with a known amount of internal standard.

-

Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).

-

Extract the sample in an ultrasonic bath for a specified period (e.g., 30 minutes).

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the supernatants and concentrate under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol).

-

Filter the final extract through a syringe filter before LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer[8]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[8]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol (B129727) with 0.1% formic acid.[8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

4. Quantification Quantification is performed using an internal standard calibration method based on the peak area ratios of the analyte to the internal standard.

Visualizations

Caption: Workflow for TCPP analysis in water samples.

Caption: Workflow for TCPP analysis in solid samples.

Conclusion

The analytical methods described provide robust and sensitive means for the determination of TCPP in various environmental matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix. Proper sample preparation is critical to achieving accurate and reliable results. The provided protocols and workflows serve as a detailed guide for researchers and scientists involved in the environmental monitoring of this ubiquitous flame retardant.

References

- 1. agilent.com [agilent.com]

- 2. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP - Canada.ca [canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: Quantitative Analysis of Tris(2-chloro-1-methylethyl) Phosphate (TCPP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), also known as Tris(chloropropyl) phosphate, is a high-production volume organophosphate flame retardant and plasticizer.[1][2] It is extensively used in a variety of consumer and industrial products, including insulation foams, textiles, paints, and plastics.[3] Due to its widespread use and potential for human exposure, there is a growing need for sensitive and reliable analytical methods to quantify TCPP in various environmental and biological matrices.[1][4] Commercial TCPP is a mixture of four main structural isomers, with tris(1-chloro-2-propyl)phosphate being the most abundant.[1][2] This application note provides a detailed protocol for the analysis of TCPP using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely available technique for the quantification of semi-volatile organic compounds.[5]

Experimental Protocols

This protocol outlines the procedures for sample preparation and GC-MS analysis of TCPP in water, solid, and biological matrices.

1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

1.1. Aqueous Samples (e.g., Wastewater, Lake Water)

For aqueous samples, a pre-concentration step is necessary due to the typically low concentrations of TCPP.[3] Solid-Phase Extraction (SPE) is a common and efficient method.[3]

-

Materials:

-

Bond Elut PPL or equivalent SPE cartridges

-

Ethyl acetate (B1210297)

-

Hexane

-

Internal Standard (e.g., Tripentyl phosphate (TPP) or deuterated TBP-d27)[1][6]

-

-

Procedure:

-

Filter the water sample (e.g., 1.5 L to 2.5 L) to remove particulate matter.[3]

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the filtered water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a mixture of ethyl acetate and hexane.[7]

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Add a known amount of internal standard.

-

Reconstitute the sample in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.[6][8]

-

Alternatively, a simple liquid-liquid extraction (LLE) can be performed for smaller sample volumes.[9]

-

Procedure:

-

To a sample vial, add the aqueous sample.

-

Add an extraction solvent such as dichloromethane (B109758) (DCM) or a mixture of n-hexane and acetone.[6][9]

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.[9]

-

Collect the organic phase for analysis.

-

1.2. Solid Samples (e.g., Dust, Foam, Textiles)

For solid samples, solvent extraction is the primary method.[6][8][10]

-

Materials:

-

Procedure:

-

Accurately weigh a portion of the homogenized solid sample.

-

Add the extraction solvent to the sample in a glass tube.[8]

-

Vortex and then sonicate the sample for approximately 30 minutes.[6][8]

-

Centrifuge the sample at 3500 rpm for 10 minutes.[6]

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process two more times and combine the supernatants.[6]

-

Concentrate the combined extract and add an internal standard before GC-MS analysis.

-

1.3. Biological Samples (e.g., Plasma)

For biological samples like plasma, protein precipitation followed by liquid-liquid extraction is a common approach.[1][2]

-

Materials:

-

Trichloroacetic acid (TCA)

-

Toluene

-

-

Procedure:

2. GC-MS Analysis

The following are typical GC-MS parameters for TCPP analysis. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph (GC): Agilent 6890 or equivalent[1]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column like DB-5.[5][11]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.2-2.0 mL/min.[1][5]

-

Oven Temperature Program:

-

Mass Spectrometer (MS):

Data Presentation

Quantitative data from various studies are summarized in the tables below for easy comparison.

Table 1: GC-MS Performance Data for TCPP Analysis

| Parameter | Typical Value | Matrix | Reference |

| Linearity (R²) | > 0.99 | Plasma | [1][2] |

| Limit of Detection (LOD) | 0.3924 µg/L | Treated Sewage Effluent | [7] |

| 0.9 ng/mL | Rat Plasma | [1][2] | |

| Limit of Quantitation (LOQ) | 1 µg/L | Treated Sewage Effluent | [7] |

| ~5 ng/mL | Rat Plasma | [1][2] | |

| Accuracy (% Recovery) | 87.45 - 97.27% | Treated Sewage Effluent | [7] |

| Inter-day relative error: ≤ ± 7.2% | Plasma | [1][2] | |

| Precision (%RSD) | 4.95 - 11.74% | Treated Sewage Effluent | [7] |

| Inter-batch RSD: ≤27.5% | Plasma | [1][2] |

Table 2: Typical GC-MS Instrumental Parameters for TCPP Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [5] |

| Injector Mode | Splitless | [1][5] |

| Injector Temperature | 250 - 280 °C | [1][5] |

| Carrier Gas | Helium | [1][5] |

| Flow Rate | 1.2 - 2.0 mL/min | [1][5] |

| Oven Program | ||

| Initial Temperature | 70 - 125 °C (hold 2 min) | [1][5] |

| Ramp 1 | 15 - 20 °C/min to 200 - 215 °C | [1][5] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | [10] |

| Detection Mode | SIM or Full Scan | [12] |

| Transfer Line Temperature | 300 °C | [10] |

| Ion Source Temperature | 200 °C | [10] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for TCPP analysis by GC-MS.

Caption: Experimental workflow for TCPP analysis by GC-MS.

References

- 1. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. greensciencepolicy.org [greensciencepolicy.org]

- 11. mdpi.com [mdpi.com]

- 12. birmingham.ac.uk [birmingham.ac.uk]

Application Note: Sample Preparation Protocols for the Analysis of Tris(1-chloro-2-propyl) Phosphate (TCPP) in Polyurethane Foam

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(1-chloro-2-propyl) phosphate, commonly known as TCPP, is an organophosphate flame retardant widely used in flexible and rigid polyurethane (PU) foams to meet flammability standards.[1] Its additive nature means it is not chemically bound to the polymer matrix and can be released into the environment over time, leading to its presence in indoor air and dust. Due to potential health concerns and widespread human exposure, accurate and reliable quantification of TCPP in consumer products like furniture, insulation, and baby products is crucial.[2][3]

This application note provides detailed protocols for the sample preparation of polyurethane foam for the analysis of TCPP. It covers several common extraction techniques, from rapid screening to comprehensive quantitative analysis, and offers typical parameters for subsequent instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall process for analyzing TCPP in polyurethane foam involves sample collection, physical preparation, extraction of the analyte from the foam matrix, cleanup of the extract, and finally, instrumental analysis. The choice of extraction method often depends on the analytical goal, whether it is for rapid screening or precise quantitation.

Caption: Workflow for TCPP analysis in polyurethane foam.

Data Presentation

Quantitative Data Summary

TCPP is often present in significant quantities in polyurethane foam, typically as a percentage of the foam's weight. The concentration can vary depending on the type of foam and its intended application.

| Foam Type | TCPP Concentration (% w/w) | Geometric Mean (% w/w) | Reference |

| Open-Cell Spray Foam | Not specified | 9.23% - 12.4% | [3] |

| Closed-Cell Spray Foam | Not specified | 1.68% | [3] |

| Do-it-yourself Spray Foam | 0.9% - 30% | Not specified | |

| Foam from Baby Products | 0.08% - 0.58% | Not specified | [2] |

Comparison of Sample Preparation Methods

The selection of an extraction technique is critical for achieving accurate results. The table below compares the most common methods.

| Method | Principle | Typical Sample Size | Key Parameters | Advantages | Disadvantages |

| Ultrasonic Extraction | Uses high-frequency sound waves to agitate the solvent and disrupt the sample matrix, enhancing extraction. | 0.05 - 0.1 g | 1-5 mL DCM, 15-30 min sonication | Fast, simple, suitable for screening | May have lower extraction efficiency for quantitative work.[2] |

| Mechanical Shaking | Mechanical agitation of the sample in a solvent to facilitate the diffusion of the analyte out of the matrix. | 0.05 - 0.1 g | 5 mL DCM, 30 min shaking, repeated 2-3 times | Simple equipment, good for batch processing | Can be time-consuming due to repeated extractions. |

| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. | 0.5 - 2 g | Elevated temp. (e.g., 100°C), high pressure, 10-15 min cycles | Fast, automated, low solvent use, high efficiency.[4][5] | Requires specialized, expensive equipment. |

| Thermal Desorption (Pyrolysis-GC-MS) | The sample is heated in a controlled environment, and volatile/semi-volatile compounds are thermally extracted directly into the GC-MS. | ~100 µg | Thermal extraction at 300°C for 5 min | Very fast, no solvent required, minimal sample prep | Requires specialized pyrolysis unit, not suitable for all labs.[6] |

Experimental Protocols

Protocol 1: Ultrasonic Extraction (for Screening)

This method is ideal for rapidly screening a large number of samples to determine the presence of TCPP.

-

Sample Preparation: Cut a representative piece of the polyurethane foam sample into small pieces (2-3 mm).

-

Extraction:

-

Weigh approximately 0.05 g of the cut foam into a glass test tube.[2]

-

Add 1 mL of dichloromethane (B109758) (DCM).[2]

-

Place the tube in an ultrasonic bath and sonicate for 15 minutes.[2]

-

-

Cleanup and Analysis:

-

Allow the foam debris to settle.

-

Draw the DCM extract using a glass syringe and filter it through a 0.45 µm PTFE syringe filter to remove any particles.[2]

-

Transfer the filtered extract into a 2 mL autosampler vial for GC-MS analysis.

-

Protocol 2: Mechanical Shaking Extraction (for Quantitation)

This protocol is a robust method for achieving quantitative extraction of TCPP.

-

Sample Preparation: Cut a representative piece of the polyurethane foam sample into small pieces (2-3 mm).

-

Extraction:

-

Accurately weigh 50-100 mg of the cut foam into a 15 mL pre-cleaned glass tube.

-

Add 5 mL of dichloromethane (DCM) and cap the tube tightly.

-

Agitate on a mechanical shaker for 30 minutes.

-

Centrifuge the tube to separate the foam from the solvent. Transfer the supernatant (DCM extract) to a clean collection tube.

-

Repeat the extraction process two more times with fresh aliquots of DCM.

-

Combine all three extracts.

-

-

Cleanup and Concentration:

-

Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like hexane (B92381) or toluene (B28343) for GC-MS analysis.

-

Protocol 3: Accelerated Solvent Extraction (ASE) (for High-Throughput Quantitation)

ASE is a highly efficient and automated method suitable for quantitative analysis.[4]

-

Sample Preparation:

-

Cut the foam into small pieces. For rigid foams, grinding may improve extraction efficiency.[5]

-

Mix approximately 0.5 g of the prepared foam with an inert dispersant like sand or diatomaceous earth.

-

-

Extraction:

-

Load the mixture into an appropriate-sized ASE extraction cell.

-

Place the cell into the ASE system autosampler.

-

The following are typical ASE parameters, which should be optimized for the specific instrument and sample type:

-

Solvent: Dichloromethane (DCM) or Hexane/Acetone mixture.

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Static Cycles: 2

-

Flush Volume: 60% of cell volume

-

Purge Time: 90 seconds

-

-

-

Post-Extraction:

-